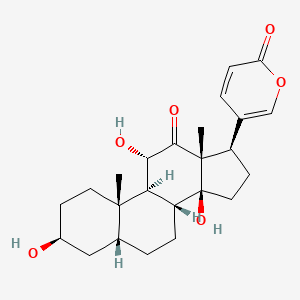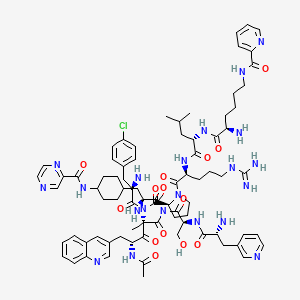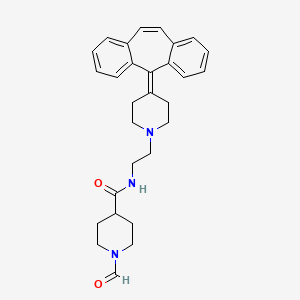
4-Piperidinecarboxamide, N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-piperidinyl)ethyl)-1-formyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AT-1015 free base is a serotonin (5-HT)2 receptor antagonist that blocks vascular and platelet 5-HT2A receptors.
Applications De Recherche Scientifique
Binding Affinity in Rabbit Platelet Membranes : A study investigated the binding affinity of this compound, referred to as AT-1015, a 5-HT2 antagonist, in rabbit platelet membranes. It was found to have high affinity for 5-HT2 receptors, with a pKi value of 7.40, indicating its potential as a selective serotonin receptor antagonist (Rashid, Watanabe, Nakazawa, & Nagatomo, 2001).
Effects on Pig Coronary Arteries : Another study focused on the effects of AT-1015 on pig coronary arteries. The compound inhibited the maximal response of contraction and did not affect relaxation induced by high concentrations of agonists, suggesting its role as a non-competitive 5-HT2 antagonist in porcine coronary arteries (Gong, Rashid, Nakamura, Hattori, Nakazawa, Kihara, Yoshimoto, & Nagatomo, 2000).
Antithrombotic Activity in Rat Models : A study on the antithrombotic activity of AT-1015 in a rat arterial thrombosis model showed that it significantly prolonged the time required for artery occlusion with a thrombus. This suggests its potential as a potent and long-acting oral antithrombotic agent (Kihara, Koganei, Hirose, Yamamoto, & Yoshimoto, 2001).
Crystal Structure and Bioactivity : The crystal structure of a related compound was studied, providing insights into its molecular geometry and potential for biological significance, particularly in the context of anti-HIV drug development (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Anandalwar, Prasad, & Rangappa, 2009).
Affinity and Dissociation Ability : Another study assessed the affinity and dissociation ability of AT-1015 for 5-HT2 receptors in rabbit cerebral cortex membranes, suggesting its antagonistic properties and slow dissociation from the receptor, which is significant for understanding its pharmacological profile (Rashid, Watanabe, Nakazawa, Nakamura, Hattori, & Nagatom, 2001).
Propriétés
Numéro CAS |
173722-21-9 |
|---|---|
Nom du produit |
4-Piperidinecarboxamide, N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-piperidinyl)ethyl)-1-formyl- |
Formule moléculaire |
C29H33N3O2 |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H33N3O2/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28/h1-10,21,25H,11-20H2,(H,30,34) |
Clé InChI |
BSPMYKLEFGUTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O |
SMILES canonique |
C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AT-1015 free base, AT-1015 free base anhydrous |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



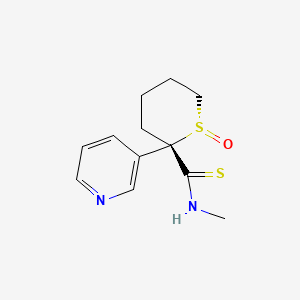
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
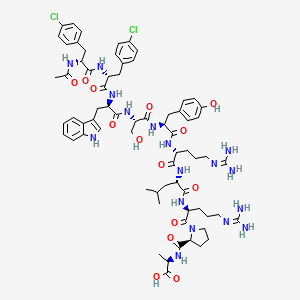
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
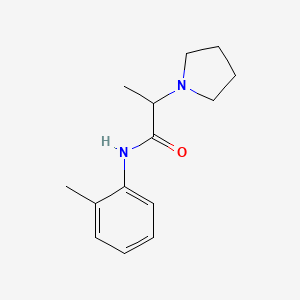
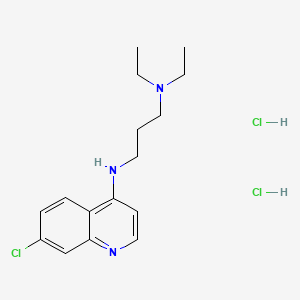
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
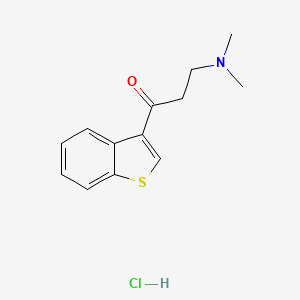
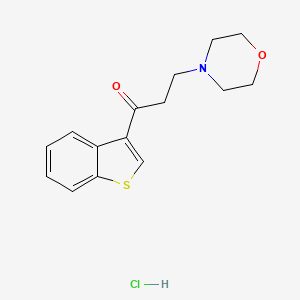
![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
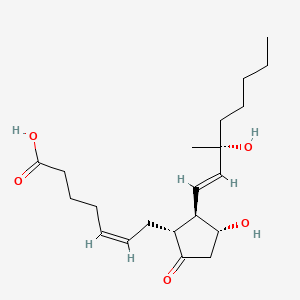
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
